Potassium cocoyl glycinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium cocoyl glycinate is a mild, anionic surfactant derived from coconut oil and glycine. It is widely used in personal care products due to its gentle cleansing properties and compatibility with the skin. This compound is known for its ability to produce a rich, creamy lather while maintaining skin hydration, making it a popular ingredient in shampoos, facial cleansers, and body washes.

准备方法

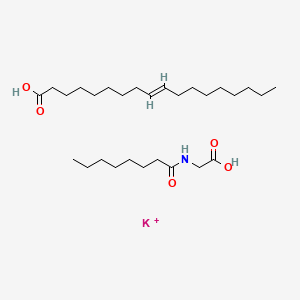

Synthetic Routes and Reaction Conditions: Potassium cocoyl glycinate is typically synthesized through the reaction of coconut fatty acid chloride with glycine in the presence of potassium hydroxide. The reaction proceeds as follows:

Acylation: Coconut fatty acid chloride reacts with glycine to form cocoyl glycine.

Neutralization: The cocoyl glycine is then neutralized with potassium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves:

Raw Material Preparation: Coconut oil is hydrolyzed to obtain fatty acids, which are then converted to fatty acid chlorides.

Reaction Process: The fatty acid chlorides are reacted with glycine in a controlled environment to ensure complete conversion.

Purification: The resulting product is purified to remove any unreacted materials and by-products, ensuring high purity and quality.

化学反应分析

Types of Reactions: Potassium cocoyl glycinate primarily undergoes the following types of reactions:

Hydrolysis: In aqueous solutions, it can hydrolyze to release glycine and coconut fatty acids.

Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

Hydrolysis: Water and heat are the primary reagents and conditions for hydrolysis.

Substitution: Various salts can be used to replace the potassium ion under mild conditions.

Major Products Formed:

Hydrolysis: Glycine and coconut fatty acids.

Substitution: Different cocoyl glycinate salts depending on the substituting cation.

Chemistry:

Surfactant Research: this compound is studied for its surfactant properties, including its ability to reduce surface tension and form micelles.

Biology:

Skin Compatibility Studies: Research focuses on its mildness and compatibility with human skin, making it suitable for sensitive skin formulations.

Medicine:

Dermatological Applications: It is explored for use in medicated cleansers and treatments for skin conditions due to its gentle nature.

Industry:

Personal Care Products: Widely used in shampoos, facial cleansers, and body washes.

Household Cleaners: Utilized in formulations for mild household cleaning products.

作用机制

Potassium cocoyl glycinate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing water to mix with oils and dirt, facilitating their removal. The molecular targets include the lipid layers on the skin and hair, where it helps to emulsify and lift away impurities without stripping natural oils. The pathways involved include micelle formation and interaction with skin proteins to maintain hydration and barrier function.

相似化合物的比较

Sodium Cocoyl Glycinate: Similar in structure but uses sodium instead of potassium. It also offers mild cleansing but may have different solubility and foaming characteristics.

Cocamidopropyl Betaine: Another mild surfactant derived from coconut oil, known for its excellent foaming properties and skin compatibility.

Sodium Lauryl Sulfate: A more aggressive surfactant with stronger cleansing power but can be irritating to the skin.

Uniqueness: Potassium cocoyl glycinate stands out due to its balance of mildness and effective cleansing. It is less irritating compared to harsher surfactants like sodium lauryl sulfate and provides a more luxurious feel compared to other mild surfactants like cocamidopropyl betaine. Its ability to maintain skin hydration while providing effective cleansing makes it unique in personal care formulations.

This compound is a versatile and valuable ingredient in the formulation of gentle yet effective personal care products. Its unique properties and compatibility with the skin make it a preferred choice for many applications in the cosmetic and personal care industry.

属性

分子式 |

C28H53KNO5+ |

|---|---|

分子量 |

522.8 g/mol |

IUPAC 名称 |

potassium;(E)-octadec-9-enoic acid;2-(octanoylamino)acetic acid |

InChI |

InChI=1S/C18H34O2.C10H19NO3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-9(12)11-8-10(13)14;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-8H2,1H3,(H,11,12)(H,13,14);/q;;+1/b10-9+;; |

InChI 键 |

OPYCWZAISQDBFV-TTWKNDKESA-N |

手性 SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O.CCCCCCCC(=O)NCC(=O)O.[K+] |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCC(=O)NCC(=O)O.[K+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)

![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)

![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)

![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)